molecular formula C16H14ClNO2 B6382006 2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261931-79-6

2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%

Cat. No. B6382006
CAS RN: 1261931-79-6
M. Wt: 287.74 g/mol
InChI Key: JEIDZRXEFSRCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol (95%) is a chlorinated phenol compound with a cyclopropyl amide side chain. It is a colorless, crystalline solid with a melting point of 147-148°C and a boiling point of 265°C. This compound is used in a wide variety of applications, including pharmaceuticals, agrochemicals, and food additives.

Scientific Research Applications

2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol (95%) has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been used to study the inhibition of the enzyme dihydropyrimidine dehydrogenase, which is involved in the metabolism of pyrimidine nucleotides. In addition, it has been used to study the inhibition of the enzyme cytochrome P450, which is involved in drug metabolism.

Mechanism of Action

2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol (95%) acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the regulation of neurotransmitter release, and its inhibition leads to an increase in the amount of neurotransmitter released. In addition, it has been shown to inhibit the enzyme dihydropyrimidine dehydrogenase, which is involved in the metabolism of pyrimidine nucleotides. Finally, it has been shown to inhibit the enzyme cytochrome P450, which is involved in drug metabolism.
Biochemical and Physiological Effects
2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol (95%) has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, it has been shown to inhibit the enzyme dihydropyrimidine dehydrogenase, which is involved in the metabolism of pyrimidine nucleotides. Finally, it has been shown to inhibit the enzyme cytochrome P450, which is involved in drug metabolism.

Advantages and Limitations for Lab Experiments

2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol (95%) has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available from commercial suppliers. In addition, it has a wide range of applications in scientific research. However, it is not very soluble in water and therefore may not be suitable for certain experiments. In addition, it is toxic and should be handled with care.

Future Directions

The future directions for research on 2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol (95%) are numerous. One potential area of research is to examine the effects of the compound on other enzymes, such as those involved in the metabolism of lipids and carbohydrates. In addition, it could be studied to determine its potential use as a therapeutic agent in the treatment of certain diseases. Furthermore, it could be studied to determine its potential use as an insecticide or herbicide. Finally, further research could be done to examine its potential use in the synthesis of other compounds.

Synthesis Methods

2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol (95%) can be synthesized from 2-chloro-5-hydroxybenzophenone, cyclopropylamine, and acetic anhydride. First, the 2-chloro-5-hydroxybenzophenone is reacted with cyclopropylamine in the presence of acetic anhydride to form the desired product. The reaction is carried out in a solvent such as dichloromethane at room temperature. The desired product is then isolated and purified by recrystallization.

properties

IUPAC Name

3-(4-chloro-3-hydroxyphenyl)-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c17-14-7-4-11(9-15(14)19)10-2-1-3-12(8-10)16(20)18-13-5-6-13/h1-4,7-9,13,19H,5-6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIDZRXEFSRCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686147
Record name 4'-Chloro-N-cyclopropyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol

CAS RN

1261931-79-6
Record name 4'-Chloro-N-cyclopropyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.